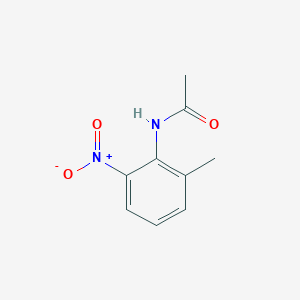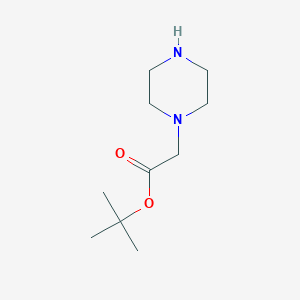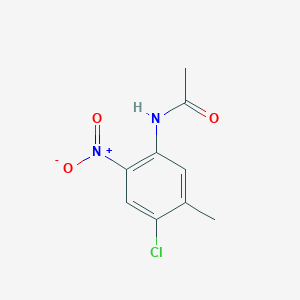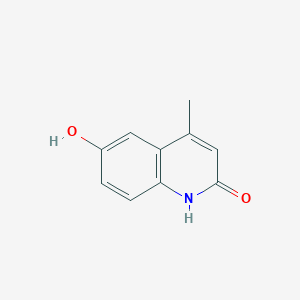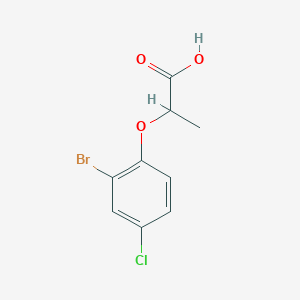
Benzamide, N,N-diallyl-3,4,5-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N,N-diallyl-3,4,5-trimethoxy- is a chemical compound that has been widely studied for its potential applications in biological research. This compound is known to have a range of biochemical and physiological effects, which make it an interesting candidate for further investigation. In
Wirkmechanismus
The mechanism of action for Benzamide, N,N-diallyl-3,4,5-trimethoxy- is not fully understood. However, studies have shown that this compound may work by inhibiting the growth of cancer cells, as well as by reducing inflammation and oxidative stress in the body. Additionally, this compound has been shown to have neuroprotective effects, which may be due to its ability to modulate the activity of certain neurotransmitters in the brain.
Biochemische Und Physiologische Effekte
Benzamide, N,N-diallyl-3,4,5-trimethoxy- has a range of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress in the body, which may be beneficial for a range of health conditions. Additionally, this compound has been shown to have anti-tumor properties, which make it a promising candidate for the development of new cancer treatments. Finally, this compound has been studied for its potential neuroprotective effects, which may be useful for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Benzamide, N,N-diallyl-3,4,5-trimethoxy- in lab experiments is that it has been extensively studied, and its properties and effects are well understood. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Benzamide, N,N-diallyl-3,4,5-trimethoxy-. One area of research could be the development of new cancer treatments based on this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound, which may lead to the development of new drugs for the treatment of neurological disorders. Finally, studies could be conducted to explore the potential applications of this compound in other areas of scientific research, such as anti-inflammatory treatments.
Synthesemethoden
The synthesis method for Benzamide, N,N-diallyl-3,4,5-trimethoxy- involves several steps. The first step is the reaction of 3,4,5-Trimethoxybenzaldehyde with allyl bromide in the presence of potassium carbonate and acetonitrile. This reaction yields 3,4,5-trimethoxy-β-allyloxybenzaldehyde, which is then reacted with N,N-dimethylformamide dimethyl acetal in the presence of boron trifluoride etherate to form the final product, Benzamide, N,N-diallyl-3,4,5-trimethoxy-.
Wissenschaftliche Forschungsanwendungen
Benzamide, N,N-diallyl-3,4,5-trimethoxy- has been studied for its potential applications in a range of scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-tumor properties, which make it a potential candidate for the development of new cancer treatments. Additionally, this compound has been studied for its potential use as a neuroprotective agent, as well as for its anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
73664-76-3 |
|---|---|
Produktname |
Benzamide, N,N-diallyl-3,4,5-trimethoxy- |
Molekularformel |
C16H21NO4 |
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C16H21NO4/c1-6-8-17(9-7-2)16(18)12-10-13(19-3)15(21-5)14(11-12)20-4/h6-7,10-11H,1-2,8-9H2,3-5H3 |
InChI-Schlüssel |
QWDULLNANXZPOE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC=C)CC=C |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC=C)CC=C |
Andere CAS-Nummern |
73664-76-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



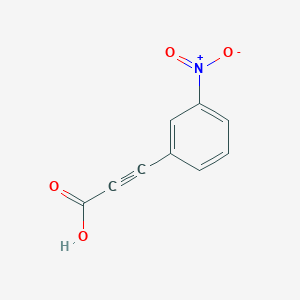
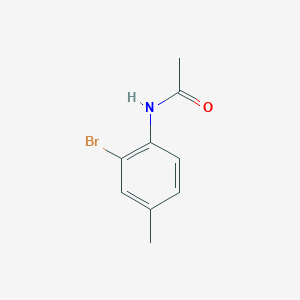
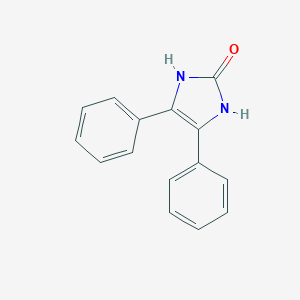
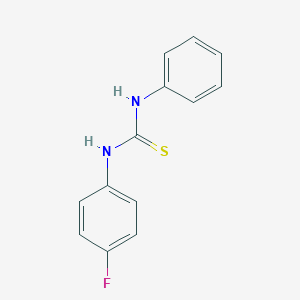

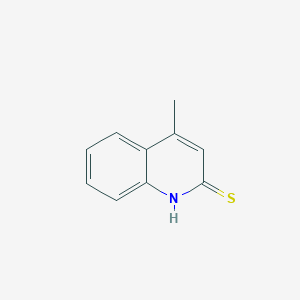
![4-[4-(Dimethylamino)styryl]pyridine](/img/structure/B181050.png)
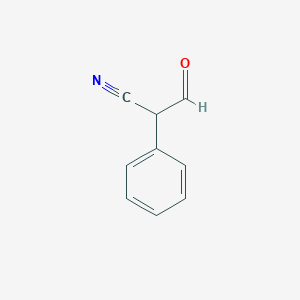
![N-[(4-fluorophenyl)sulfonyl]-beta-alanine](/img/structure/B181053.png)
